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This guide provides a comprehensive overview of intermetallic compounds (IMCs) in tin-zinc
(Sn-Zn) alloy systems. While the binary Sn-Zn system is a simple eutectic with no stable

intermetallic phases, the addition of other elements, whether as alloying components or from

substrate interactions, leads to the formation of various IMCs that significantly influence the

alloy's properties. This document details the formation, characterization, and impact of these

IMCs, presenting quantitative data, experimental methodologies, and visual representations of

key processes.

The Tin-Zinc Binary System: A Eutectic Foundation
The foundational Sn-Zn system is characterized by a simple eutectic reaction.[1][2][3] At a

composition of approximately 9 wt.% zinc, the alloy solidifies at a single temperature of 199°C,

which is close to the 183°C melting point of traditional tin-lead solders.[1] The microstructure of

the eutectic alloy consists of a fine mixture of tin-rich (β-Sn) and zinc-rich (η-Zn) phases.[1][4]

Key Characteristics of the Sn-Zn Binary System:

No Intermetallic Compound Formation: Under equilibrium conditions, tin and zinc do not form

intermetallic compounds with each other.[1][4]

Limited Solid Solubility: The solubility of zinc in solid tin is less than 0.1 wt.%, and the

solubility of tin in solid zinc is also minimal.[1][4]
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Microstructure: Hypoeutectic alloys (less than 9 wt.% Zn) consist of primary β-Sn dendrites

in a eutectic matrix, while hypereutectic alloys (more than 9 wt.% Zn) feature primary η-Zn

dendrites.[1][4]

Intermetallic Compound Formation in Multi-
Component Systems
The introduction of additional elements to Sn-Zn alloys is common in practical applications,

such as soldering, where the alloy interacts with substrates like copper (Cu) or nickel (Ni), or

through the addition of alloying elements like aluminum (Al), silver (Ag), or bismuth (Bi) to

enhance properties.[5][6][7][8][9] These interactions are the primary source of intermetallic

compound formation in Sn-Zn systems.

When Sn-Zn solders are in contact with substrates, particularly during reflow processes, solid-

state diffusion and chemical reactions lead to the formation of IMC layers at the interface.

Copper Substrates: The interaction between Sn-Zn-based solders and copper substrates

predominantly forms Cu-Zn intermetallics rather than Cu-Sn compounds.[7][8][9] Common

phases include γ-Cu5Zn8.[7][8] The addition of aluminum can lead to the formation of γ-

Cu9Al4 at the interface.[7][8]

Nickel/Gold Substrates: For Sn-Zn solders on electroless nickel immersion gold (ENIG)

substrates, gold dissolves into the solder and reacts with zinc to form Au-Zn IMCs such as γ-

Au3Zn7 and γ2-AuZn3.[5] With prolonged aging, these can transform into γ3-AuZn4.[5]

Subsequently, zinc can react with the nickel layer to form Ni5Zn21.[5]

Aluminum (Al): The addition of aluminum can inhibit the reaction between zinc and nickel by

forming a thin (Al, Au, Zn) intermetallic layer at the interface.[5] In Sn-Zn-Al alloys on copper,

γ-Cu9Al4 can form.[7][8]

Silver (Ag): Adding silver to Sn-Zn solders can result in the precipitation of ε-AgZn3.[10]

Iron (Fe): Iron impurities, often present in zinc, can lead to the formation of FeZn13 particles

within the alloy.[1]
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Quantitative Data on Sn-Zn Alloys and Intermetallic
Compounds
The properties of Sn-Zn alloys and the IMCs within them are critical for their performance. The

following tables summarize key quantitative data from various studies.

Table 1: Physical and Mechanical Properties of Sn-Zn Alloys

Composition (wt.%) Property Value Reference

Sn-9Zn Eutectic Temperature 199 °C [1]

Sn-5Zn
Vickers Hardness

(HV1)
~10 [1]

Sn-9Zn
Vickers Hardness

(HV1)
~12 [1]

Sn-15Zn
Vickers Hardness

(HV1)
~12.5 [1]

Sn-50wt.% Zn Tensile Strength 78.26 MPa [11]

Sn-50wt.% Zn Yield Stress 53.76 MPa [11]

Sn-50wt.% Zn Elongation 5.8% [11]

Sn-80wt.% Zn
Microhardness

(HV0.05)
49.2 [11]

Sn-50wt.% Zn
Microhardness

(HV0.05)
62.1 [11]

Sn-8wt.%Zn
Wettability (Contact

Angle on Cu)
31° - 43° [6]

Table 2: Identified Intermetallic Compounds in Sn-Zn Alloy Systems
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Intermetallic
Compound

System
Location/Formation
Condition

Reference

γ-Cu5Zn8 Sn-Zn/Cu Interface

Formed during

soldering on Cu

substrate

[7][8]

γ-Cu9Al4 Sn-Zn-Al/Cu Interface

Formed at the

interface with Al

addition

[7][8]

Ni5Zn21 Sn-Zn/Ni Interface
Formed after aging on

Ni substrate
[5]

γ-Au3Zn7, γ2-AuZn3,

γ3-AuZn4
Sn-Zn/Au Interface

Formed on Au surface

finish during reflow

and aging

[5]

ε-AgZn3 Sn-Zn-Ag
Precipitates from the

liquid solder
[10]

FeZn13
Sn-Zn (with Fe

impurity)

Forms within the alloy

due to Fe impurities in

Zn

[1]

Experimental Protocols
The characterization of intermetallic compounds in Sn-Zn alloys involves several standard

materials science techniques.

Induction Melting: Pure tin and zinc (and other alloying elements) are weighed and placed in

a crucible, typically under an inert argon atmosphere to prevent oxidation.[1] The materials

are then melted using an induction furnace and cast into desired shapes, such as cylinders.

[1]

Melt Spinning: This technique is used to produce rapidly solidified ribbons of the alloy.[6] The

molten alloy is ejected onto a rapidly rotating wheel, causing extremely fast cooling.
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Sample Preparation: Samples are typically sectioned, mounted in a resin, and then ground

and polished to a mirror finish.

Optical and Scanning Electron Microscopy (OM & SEM): These techniques are used to

visualize the microstructure of the alloys and the morphology of the intermetallic compounds.

[1][7][8]

Energy Dispersive X-ray Spectroscopy (EDS/EDX): Often coupled with SEM, EDS is used to

determine the elemental composition of different phases and identify the stoichiometry of the

IMCs.[1][4]

X-ray Diffraction (XRD): XRD is employed to identify the crystal structures of the phases

present in the alloy and the IMCs.[1][4]

Transmission Electron Microscopy (TEM): TEM provides high-resolution imaging and

electron diffraction capabilities for detailed analysis of the crystal structure and morphology

of IMCs, especially at interfaces.[7][8]

Vickers Microhardness Test: This test is used to measure the hardness of the different

phases within the alloy by indenting the polished surface with a diamond pyramid.[1]

Tensile Testing: This method is used to determine the ultimate tensile strength, yield

strength, and ductility of the bulk alloy.[11]

Electrochemical Potentiodynamic Corrosion Test: This test is performed to evaluate the

corrosion behavior of the alloys in various solutions (e.g., NaCl or HCl).[1] It measures

parameters like corrosion potential and corrosion current density.[1]

Visualizing Relationships and Processes
Graphviz diagrams are used to illustrate key relationships and workflows in the study of

intermetallic compounds in Sn-Zn alloys.
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Caption: Formation of Cu-Zn IMC at the Sn-Zn/Cu interface.
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Characterization Methods Property Evaluation
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Caption: Workflow for Sn-Zn alloy characterization.
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Caption: Influence of alloying elements on IMC formation.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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